1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Catalog No.
S6632957
CAS No.
1264042-71-8
M.F
C16H13FN2O2
M. Wt
284.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol...

CAS Number

1264042-71-8

Product Name

1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

IUPAC Name

2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

InChI

InChI=1S/C16H13FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21)

InChI Key

UXDQLYJLYPICLF-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3

1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. The compound's unique features include the presence of a carboxylic acid group and a fluorine atom, which enhance its stability and biological activity. Pyrazoles are noted for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets, making them significant in drug development.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for similar compounds if available.

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom can be replaced through nucleophilic substitution reactions, utilizing various functional groups.

These reactions often require specific conditions such as acidic or basic catalysts and controlled temperatures to optimize yields.

1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibits a broad spectrum of biological activities, including:

  • Antimicrobial: Effective against various bacterial strains.
  • Anti-inflammatory: Reduces inflammation in biological systems.
  • Antioxidant: Scavenges free radicals, providing protective effects.
  • Anti-tumor: Shows potential in inhibiting tumor growth.
  • Analgesic: Provides pain relief in experimental models .

The compound's interactions with biological receptors have been studied through molecular docking techniques, indicating its potential as a therapeutic agent.

The synthesis of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step processes:

  • Synthesis of Pyrazoline: This is accomplished via a one-pot three-component reaction under microwave irradiation.
  • Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the final pyrazole structure.

Advanced methods such as continuous flow synthesis and automated reactors are being explored to enhance yield and purity in industrial settings .

The compound finds applications across various fields:

  • Medicinal Chemistry: Utilized in the development of new drugs due to its diverse biological activities.
  • Research: Employed in molecular docking studies to understand receptor binding affinities.
  • Industrial Chemistry: Its stability and reactivity make it suitable for synthesizing complex organic molecules .

Interaction studies have primarily focused on the binding affinity of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with various receptors. Notably, it has shown promising results in binding to the human estrogen alpha receptor, indicating potential applications in hormone-related therapies .

Several compounds share structural similarities with 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid:

Compound NameStructural FeaturesBiological Activity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazoleContains a fluorinated pyrazole ringAntimicrobial
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-oneComplex substitution patternAntimicrobial
3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl]-4,5-dihydro-1H-pyrazoleSimilar dihydropyrazole structureAntimicrobial

The uniqueness of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid group. This configuration influences its reactivity and enhances its biological activity compared to other similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

284.09610582 g/mol

Monoisotopic Mass

284.09610582 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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